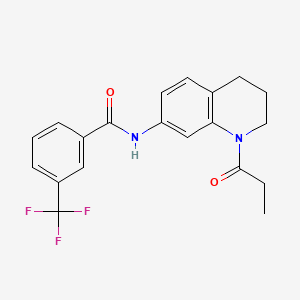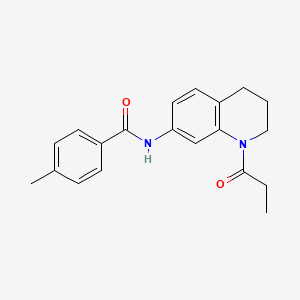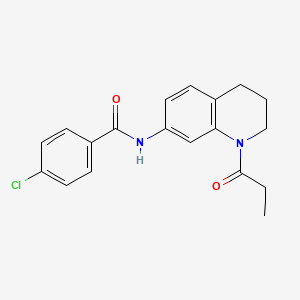
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide (NPTQ) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. NPTQ is a small molecule with a molecular weight of 243.3 g/mol and a molar mass of 12.2 g/mol. NPTQ has a melting point of 92-94 °C and a boiling point of 209-210 °C. NPTQ has been studied for its potential applications in the field of medicinal chemistry, as it has been shown to possess a wide range of biological activities.
作用機序
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide has been shown to act through several different mechanisms of action. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This compound has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory molecules. This compound has also been shown to inhibit the activity of the enzyme matrix metalloproteinase-2 (MMP-2), which is involved in the breakdown of the extracellular matrix, which is important for cell migration.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation, scavenge free radicals, and reduce oxidative stress. This compound has also been shown to inhibit the activity of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and matrix metalloproteinase-2 (MMP-2). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may lead to their destruction.
実験室実験の利点と制限
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide has several advantages for use in laboratory experiments. This compound is a small molecule, which makes it easier to synthesize and handle in laboratory experiments. This compound is also relatively stable, which makes it easier to store and use in laboratory experiments. Additionally, this compound has been shown to possess a wide range of biological activities, which makes it useful for a variety of laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. This compound is relatively expensive, which may limit its use in laboratory experiments. Additionally, this compound is a relatively new compound, so there is still limited information available about its use in laboratory experiments.
将来の方向性
• Investigating the potential use of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide in combination with other drugs to increase efficacy and reduce side effects.
• Investigating the potential use of this compound in the treatment of other diseases, such as autoimmune diseases.
• Investigating the potential use of this compound in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
• Investigating the potential use of this compound in the treatment of viral infections, such as HIV and hepatitis C.
• Investigating the potential use of this compound in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
• Investigating the potential use of this compound in the treatment of metabolic diseases, such as diabetes and obesity.
• Investigating the potential use of this compound in the treatment of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS).
• Investigating the potential use of this compound in the treatment of cancer, including the development of novel therapeutic strategies.
• Investigating the potential use of this compound in the treatment of pain, including the development of novel analgesic strategies.
• Investigating the potential use of this compound in the treatment of mental health disorders, such as depression and anxiety.
• Investigating the potential use of this compound in the treatment of infectious diseases, such as malaria and tuberculosis.
合成法
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide can be synthesized by a variety of methods, including the following:
• The reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with 3-trifluoromethylbenzoyl chloride in the presence of a base such as sodium hydroxide.
• The reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with 3-trifluoromethylbenzoyl bromide in the presence of a base such as sodium hydroxide.
• The reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with 3-trifluoromethylbenzoyl fluoride in the presence of a base such as sodium hydroxide.
科学的研究の応用
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound has been studied for its potential use as an anti-cancer drug, as it has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. This compound has also been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and reduce oxidative stress.
特性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-4-6-13-8-9-16(12-17(13)25)24-19(27)14-5-3-7-15(11-14)20(21,22)23/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEOFDCEMUDYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














